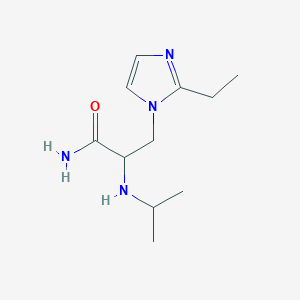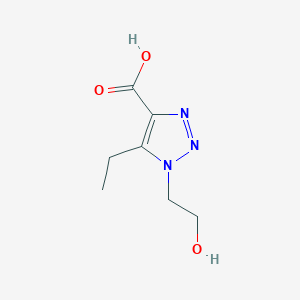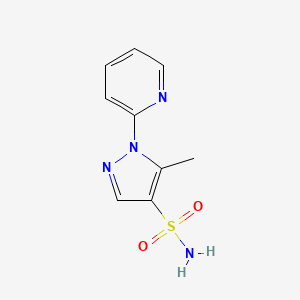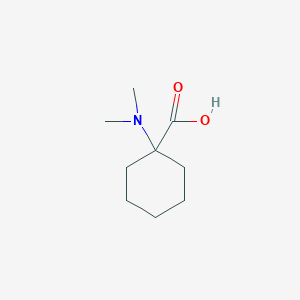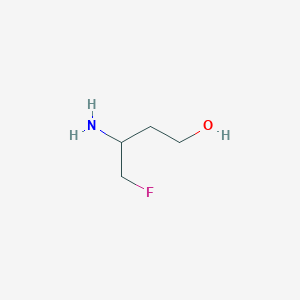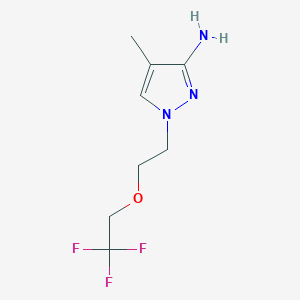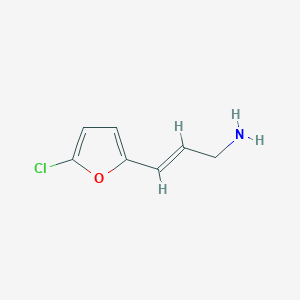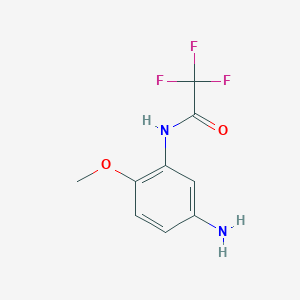
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with a molecular formula of C10H10ClNO2 It is a derivative of pyridine and cyclobutane, featuring a chlorinated pyridine ring attached to a cyclobutane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and cyclobutanone.
Formation of Intermediate: The cyclobutanone is first converted to a cyclobutanone derivative through a series of reactions, including halogenation and nucleophilic substitution.
Coupling Reaction: The intermediate is then coupled with 3-chloropyridine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of cyclobutanol or cyclobutylamine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid
- 1-(3-Chloropyridin-2-yl)cyclobutane-1-carboxylic acid
- 1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile
Uniqueness
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the position of the chlorine atom on the pyridine ring and the cyclobutane carboxylic acid moiety
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10/h2,5-6H,1,3-4H2,(H,13,14) |
Clé InChI |
PPUCDPSCLQZAHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=C(C=NC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


